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Compound of Interest

Compound Name: 8-Bromo-2-phenylquinazoline

Cat. No.: B15063263 Get Quote

A detailed analysis of bromoquinazoline derivatives reveals their potential as inhibitors of key

cancer-related protein targets. This guide provides a comparative overview of their molecular

docking performance, supported by experimental data and detailed methodologies, to aid

researchers in the development of novel therapeutics.

Quinazoline and its derivatives have long been recognized as a privileged scaffold in medicinal

chemistry, forming the core of numerous approved drugs, particularly in oncology. The

introduction of a bromine atom at various positions on the quinazoline ring has been a strategic

approach to modulate the physicochemical properties and biological activity of these

compounds. This guide focuses on the comparative molecular docking studies of

bromoquinazoline derivatives, with a particular emphasis on 8-bromoquinazolines where data

is available, against prominent cancer targets such as Epidermal Growth Factor Receptor

(EGFR), Estrogen Receptor α (ERα), and Aurora A Kinase.

Quantitative Data Summary
The following tables summarize the molecular docking and in vitro biological activity data for

various bromoquinazoline derivatives from several key studies. These tables are designed to

provide a clear and concise comparison of the compounds' performance against their

respective biological targets.
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Table 1: Molecular Docking Performance of
Bromoquinazoline Derivatives

Compound
ID

Target
Protein

PDB ID
Docking
Score
(kcal/mol)

Reference
Compound

Docking
Score
(kcal/mol)

Series 1: 6,8-

Dibromo-2-

(4-

chlorophenyl)

-4-oxo-4H-

quinazoline

Derivatives

IVh ERα N/A -25.3
Benzoxathin

Ligand
N/A

IVf ERα N/A -16.83
Benzoxathin

Ligand
N/A

IVc ERα N/A -14.57
Benzoxathin

Ligand
N/A

IVb ERα N/A -14.23
Benzoxathin

Ligand
N/A

Series 2: 6-

Bromo-2-

mercapto-3-

phenylquinaz

olin-4(3H)-

one

Derivatives

8a EGFR 1M17 -6.7 Erlotinib N/A

8c EGFR 1M17 -5.3 Erlotinib N/A

N/A: Not available in the cited literature.
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Table 2: In Vitro Biological Activity of Bromoquinazoline
Derivatives

Compound
ID

Cell Line Assay Type IC50 (µM)
Reference
Compound

IC50 (µM)

Series 1: 6,8-

Dibromo-2-

(4-

chlorophenyl)

-4-oxo-4H-

quinazoline

Derivatives

IVh MCF-7 Resazurin 8.52 (µg/mL) Doxorubicin >50 (µg/mL)

Series 2: 6-

Bromo-2-

mercapto-3-

phenylquinaz

olin-4(3H)-

one

Derivatives

8a MCF-7 MTT 15.85 ± 3.32 Erlotinib >100

8a SW480 MTT 17.85 ± 0.92 Erlotinib >100

Series 3: 2-

(3-

bromophenyl)

-8-

fluoroquinazo

line-4-

carboxylic

Acid

Derivatives

6e NCI-60 Panel N/A 168.78 N/A N/A
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the experimental protocols for the molecular docking studies and cytotoxicity assays cited

in this guide.

Molecular Docking Protocol for 6-Bromo quinazoline
Derivatives against EGFR[1]

Protein Preparation: The crystal structure of the EGFR target was downloaded from the

RCSB Protein Data Bank (PDB ID: 1M17).

Ligand Preparation: The 3D structures of the 6-bromo quinazoline derivatives were

generated and optimized.

Docking Software: The specific docking software used was not mentioned in the provided

abstract. However, standard molecular docking software such as AutoDock, Glide, or GOLD

are commonly used for such studies.

Binding Site Definition: The active site for docking was defined based on the co-crystallized

ligand in the PDB structure.

Docking and Scoring: The prepared ligands were docked into the active site of EGFR, and

the binding energies were calculated to predict the binding affinity.

Molecular Docking Protocol for 6,8-Dibromoquinazoline
Derivatives against ERα[2]

Target and Ligand Selection: The study focused on the estrogen receptor α (ERα) subtype

as the target for the synthesized 6,8-dibromo-2-(4-chlorophenyl)-4-oxo-4H-quinazoline

derivatives.

Docking Simulation: Molecular docking studies were performed to explore the binding ability

of the compounds within the active site of ERα.

Scoring: The docking process yielded a "fitting score energy" (in kcal/mol) to quantify the

binding affinity. Compound IVh exhibited the best docking score of -25.3 kcal/mol.[1]
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Cytotoxicity Assay Protocol (MTT Assay)[1]
Cell Lines: The antiproliferative activity of the synthesized compounds was evaluated against

human breast cancer (MCF-7) and colorectal carcinoma (SW480) cell lines. A normal cell

line (MRC-5) was used to assess selectivity.

Method: The standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay was used to determine cell viability.

Procedure: Cells were seeded in 96-well plates and treated with various concentrations of

the test compounds. After a specified incubation period, MTT solution was added, followed

by a solubilizing agent. The absorbance was then measured using a microplate reader to

determine the percentage of viable cells.

Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of cell

growth) were calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and the experimental process, the

following diagrams illustrate the relevant signaling pathways and a general workflow for

molecular docking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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